N-benzyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
Description
N-BENZYL-6-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is a complex organic compound that features a pyridazine core substituted with a benzyl group and a piperazine ring. The presence of a fluorobenzenesulfonyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H22FN5O2S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-benzyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C21H22FN5O2S/c22-18-6-8-19(9-7-18)30(28,29)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,24) |
InChI Key |
FHPNUHPNBWBWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-6-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE typically involves multiple steps, including the formation of the pyridazine core, the introduction of the benzyl group, and the attachment of the piperazine ring. Common synthetic methods include:
Formation of Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Attachment of Piperazine Ring: Nucleophilic substitution reactions where piperazine is introduced to the pyridazine core.
Addition of Fluorobenzenesulfonyl Group: Sulfonylation reactions using fluorobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-6-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-BENZYL-6-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-BENZYL-6-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE: Similar structure with a pyrazine group instead of a fluorobenzenesulfonyl group.
N-(6-(4-(PYRAZINE-2-CARBONYL)HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE: Contains a homopiperazine ring instead of a piperazine ring.
Uniqueness
N-BENZYL-6-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
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